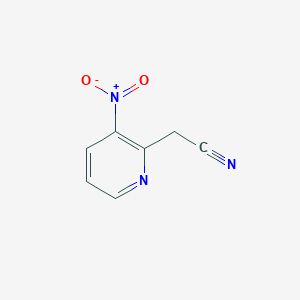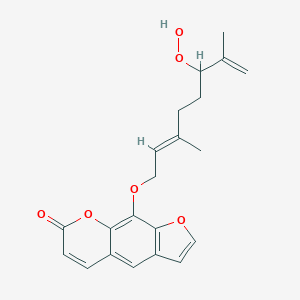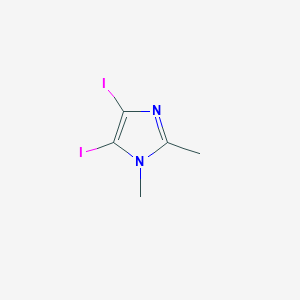![molecular formula C6H7N3O B174367 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 14509-66-1](/img/structure/B174367.png)
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Vue d'ensemble
Description
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a chemical compound with the molecular formula C6H7N3O . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Molecular Structure Analysis
The molecular structure of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one consists of 7 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a molecular weight of 137.14 . It is a solid at room temperature . The compound has a molar refractivity of 38.45 and a topological polar surface area (TPSA) of 46.92 Ų .Applications De Recherche Scientifique
1. Chemical Derivation and Structural Analysis
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has been identified in the study of marine sponge Aplysina sp. as a compound with potential bioactive properties. This compound, along with others, was isolated and analyzed, providing insights into the complex chemical ecology of marine organisms and their potential for pharmaceutical applications (Santalova, Denisenko, & Stonik, 2010).
2. Synthesis of Derivatives with Biological Activities
The synthesis of various derivatives of imidazo[1,5-c]pyrimidin-5(6H)-one has been explored for their potential biological activities. For instance, a series of 1‐substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones exhibited CNS activity and antiinflammatory properties, highlighting the versatility of this compound in medicinal chemistry (Długosz & Machoń, 1986).
3. Application in Antitumor Agents
Some derivatives of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one have been synthesized with potent antitumor activity. These compounds were tested against various cancer cell lines, demonstrating the potential of this compound in the development of new anticancer drugs (Matsumoto et al., 1999).
4. Exploration of Cytotoxic Activities
The synthesis and cytotoxic activities of new derivatives have been studied, with some showing promising results against tumor cell lines. This underscores the importance of this compound in the search for effective cancer treatments (Jansa et al., 2015).
5. Anti-inflammatory Applications
Research on the synthesis of derivatives linked to benzimidazole and their quinazoline and pyrimidine derivatives demonstrated significant anti-inflammatory activity. This suggests the potential use of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).
6. Antihypertensive Effects
Studies have shown that certain derivatives of this compound exhibit potent antihypertensive activity. This opens up possibilities for its use in the treatment of hypertension and related cardiovascular diseases (Keshari et al., 2020).
7. Antimicrobial Properties
Research into the synthesis and antimicrobial evaluation of derivatives has demonstrated potent antimicrobial activity. This highlights the potential of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in developing new antimicrobial agents (Shamroukh et al., 2007).
Safety and Hazards
The safety information for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been reported to have a broad range of biological properties . They have been used in various research areas, including the pharmaceutical field .
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazo[1,2-a]pyridines, have shown a broad range of biological activities . They have been reported to show anticancer activities against breast, prostate, and lung cancer lines .
Biochemical Pathways
Compounds with similar structures, such as 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, have been reported to act synergistically with phosphatidylinositol 3-kinase (pi3k) inhibitors for the treatment of cancer . This suggests that these compounds may affect the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration .
Result of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to show anticancer activities . This suggests that these compounds may induce cell death or inhibit cell proliferation in cancer cells .
Propriétés
IUPAC Name |
7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYLSFUALTNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363367 | |
| Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
CAS RN |
14509-66-1 | |
| Record name | 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14509-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of the research on Aplysina sponges?
A1: The research paper identifies 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (3) as a known compound isolated alongside several other novel and known compounds from an Aplysina species sponge. The authors propose that this compound could be a bioconversion product of aerophobin-1 (7) when cleaved at the C-8–C-9 bond during the sponge's chemical defense mechanisms []. This suggests a potential pathway for the formation of this compound within the sponge and its possible role in the organism's defense strategy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)


![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)







